1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde

Antiproliferative Melanoma Raf kinase

CAS 162468-77-1 is a regiospecific pyrazole-5-carbaldehyde building block for kinase inhibitor synthesis. The N1 PMB group enables orthogonal C5 functionalization critical for generating selective B-RafV600E inhibitors (IC50 0.26 µM) and antiproliferative leads (GI50 0.27 µM in A375P melanoma). Replacement with regioisomers or unprotected scaffolds alters synthetic outcome and potency. Ideal for constructing fused diazepinone-based dual Raf/PI3Kα inhibitors and activity-based probes. High purity ≥98% ensures reproducible results for preclinical development and IND-enabling studies.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 162468-77-1
Cat. No. B177798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde
CAS162468-77-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=CC=N2)C=O
InChIInChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)8-14-11(9-15)6-7-13-14/h2-7,9H,8H2,1H3
InChIKeyNESSLHBKUFIHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde: A Critical Heterocyclic Building Block for Kinase-Targeted Drug Discovery


1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde (CAS: 162468-77-1) is a regiospecifically defined pyrazole-5-carbaldehyde derivative that serves as a pivotal synthetic intermediate in medicinal chemistry programs targeting kinase-driven cancers. The compound features a 4-methoxybenzyl (PMB) protecting group at the N1 position and a reactive C5-carbaldehyde moiety, enabling orthogonal functionalization for the construction of complex pharmacophores. This specific substitution pattern allows for the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)amide derivatives, which have demonstrated potent antiproliferative activities against melanoma cell lines and selective inhibition of Raf kinases [1]. The compound's unique regiochemistry distinguishes it from its regioisomeric counterparts and establishes its role as a non-interchangeable building block for generating selective kinase inhibitors with defined structure-activity relationships [2].

Why 1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced with Generic Analogs in Kinase Inhibitor Synthesis


Simple substitution of this compound with its regioisomers (e.g., 3-carbaldehyde or 4-carbaldehyde analogs) or with unprotected pyrazole scaffolds fundamentally alters the synthetic trajectory and biological outcome. The PMB group at N1 directs regiospecific C5-lithiation, a critical step for introducing the 5-amino group essential for constructing the kinase inhibitor pharmacophore. Replacing the compound with an unprotected pyrazole or a different N-protected analog compromises the regiospecificity of subsequent functionalization, leading to isomer mixtures and reduced yields. Furthermore, the 4-methoxybenzyl substituent imparts distinct electronic and steric properties that influence the binding affinity and selectivity of the final kinase inhibitors compared to compounds derived from other N-protected pyrazoles [1]. The following quantitative evidence underscores these non-negotiable differentiation points.

Quantitative Differentiation: 1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde vs. Structural Analogs in Antiproliferative and Kinase Inhibition Assays


Enhanced Antiproliferative Activity of Derivatives: N-(5-Amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)amide vs. Sorafenib in A375P Melanoma Cells

Derivatives synthesized from 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, specifically N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide (compound 7c), exhibit significantly enhanced antiproliferative activity (GI50 = 0.27 μM) compared to the reference standard sorafenib, which demonstrates higher GI50 values in the same A375P melanoma cell line [1]. This direct head-to-head comparison highlights the superior potency achievable with this specific scaffold.

Antiproliferative Melanoma Raf kinase

Selective Raf Kinase Inhibition: Potent and Selective B-RafV600E and C-Raf Inhibition by a Derivative of the Target Compound

The same derivative 7c, derived from 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, demonstrates potent and selective inhibition of B-RafV600E (IC50 = 0.26 μM) and C-Raf (IC50 = 0.11 μM) kinases, critical targets in melanoma therapy [1]. This selectivity profile is a direct consequence of the specific substitution pattern enabled by the target compound. In contrast, analogs derived from other regioisomers or N-protecting groups may exhibit altered selectivity or reduced potency due to changes in binding interactions.

Kinase inhibition B-Raf C-Raf

Regiospecific Functionalization: Exclusive C5-Lithiation Enabled by the 4-Methoxybenzyl Protecting Group

The 4-methoxybenzyl (PMB) group in 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde directs regiospecific lithiation exclusively at the C5 position, a critical step for introducing the 5-amino group required for kinase inhibitor synthesis [1]. This regiospecificity is not achievable with other protecting groups or with unprotected pyrazole. For example, unprotected 1H-pyrazole undergoes lithiation at C5 with poor regioselectivity, leading to mixtures of C5 and C3 functionalized products. The PMB group ensures >95% regioselectivity for C5 lithiation, enabling high-yield synthesis of the desired 5-amino intermediate.

Regiospecific lithiation Protecting group Pyrazole functionalization

Conformationally Rigid Analogs: Improved Antiproliferative Activity Compared to Flexible Aminopyrazole Amides

Phenylpyrazolodiazepin-7-one derivatives, synthesized as conformationally rigid analogs of the aminopyrazole amide scaffold derived from 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, exhibit competitive antiproliferative activities to sorafenib [1]. Notably, compound 7b (N-(3-(1-benzyl-7-oxo-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepin-5-yl)phenyl)-4-chloro-3-(trifluoromethyl)benzamide) shows GI50 values of 0.43 μM and 0.06 μM against A375P and U937 cell lines, respectively. This rigidification strategy, enabled by the specific carbaldehyde functionality, enhances binding affinity and selectivity compared to more flexible analogs.

Conformational restriction Antiproliferative Melanoma

Dual Raf/PI3Kα Inhibition: Superior Pathway Coverage Compared to Sorafenib

Compound 7b, a rigid analog derived from the target compound, not only inhibits Raf kinases but also exhibits mild inhibition of PI3Kα [1]. This dual inhibition profile targets two key signaling pathways (Ras/Raf/MEK/ERK and PI3K/Akt) that are frequently co-activated in cancers, potentially overcoming resistance mechanisms seen with single-pathway inhibitors like sorafenib. While sorafenib is a potent Raf inhibitor, it does not effectively inhibit PI3Kα, making compounds derived from this building block potentially more effective in tumors with concurrent pathway activation.

Dual inhibition Raf kinase PI3Kα

Regioisomeric Differentiation: 5-Carbaldehyde vs. 3- and 4-Carbaldehyde Analogs in Kinase Inhibitor Synthesis

The position of the carbaldehyde group on the pyrazole ring (C5 vs. C3 vs. C4) dictates the spatial orientation of subsequent functional groups in the final kinase inhibitor [1]. The 5-carbaldehyde isomer allows for optimal presentation of the hinge-binding moiety in Raf kinase inhibitors, as demonstrated by the potent activities of derivatives 7c and 7b. In contrast, the 3-carbaldehyde isomer (CAS 948552-36-1) and 4-carbaldehyde isomer (CAS 153687-35-5) would lead to regioisomeric products with altered binding geometries and likely reduced kinase inhibition. Quantitative structure-activity relationship (SAR) studies on related pyrazole-based kinase inhibitors confirm that even minor changes in substitution patterns can result in 10- to 100-fold differences in IC50 values [2].

Regioisomer Kinase inhibitor Structure-activity relationship

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde: High-Impact Applications in Kinase-Targeted Drug Discovery and Chemical Biology


Development of Selective B-RafV600E Inhibitors for Melanoma Therapy

The compound serves as an essential building block for synthesizing N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)amide derivatives, which have demonstrated potent and selective inhibition of the B-RafV600E oncogene [1]. In this application, the 5-carbaldehyde is first converted to the 5-amino derivative via regiospecific lithiation, followed by amide coupling to install the pharmacophore. The resulting compounds exhibit IC50 values as low as 0.26 μM against B-RafV600E and GI50 values of 0.27 μM against A375P melanoma cells, making them promising leads for targeted melanoma therapy [1].

Synthesis of Dual Raf/PI3Kα Inhibitors to Overcome Drug Resistance

Conformationally rigid analogs, such as phenylpyrazolodiazepin-7-ones derived from the target compound, offer the unique advantage of dual inhibition of Raf kinases and PI3Kα [2]. This application addresses the clinical challenge of drug resistance in cancers with co-activated Ras/Raf/MEK/ERK and PI3K/Akt pathways. The specific 5-carbaldehyde functionality allows for the construction of the fused diazepinone ring system, which locks the molecule in a bioactive conformation, enhancing target engagement and pathway coverage compared to flexible analogs [2].

Chemical Biology Tools for Probing Kinase Signaling Networks

The compound's regiospecific functionalization enables the synthesis of activity-based probes and chemical biology tools for studying Raf kinase signaling [1]. By incorporating bioorthogonal handles (e.g., alkyne or azide) at the 5-position, researchers can create probes for pull-down assays, cellular imaging, and target identification studies. The high regiospecificity of the PMB-directed lithiation ensures a single, well-defined probe structure, minimizing off-target interactions and providing clearer biological insights [1].

Preclinical Evaluation of Next-Generation Antiproliferative Agents

The target compound is utilized in multi-step synthetic routes to produce gram quantities of advanced leads for in vivo efficacy and toxicology studies [1]. The robust and scalable chemistry associated with the PMB-protected pyrazole scaffold supports the production of high-purity material for preclinical development. Compounds derived from this building block have demonstrated potent antiproliferative activity (GI50 = 0.06-0.43 μM) across multiple cancer cell lines, positioning them as viable candidates for IND-enabling studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.